5-Fluoro-2-nitrophenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoro-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-1-2-8(11(12)13)6(5-7)3-4-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOJTGGLXHUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188096 | |
| Record name | Acetonitrile, 2-(5-fluoro-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3456-75-5 | |
| Record name | 5-Fluoro-2-nitrobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3456-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, 2-(5-fluoro-2-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003456755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, 2-(5-fluoro-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3456-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Fluoro-2-nitrophenylacetonitrile: A Comprehensive Technical Guide
CAS Number: 3456-75-5
This technical guide provides an in-depth overview of 5-Fluoro-2-nitrophenylacetonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a nitrile derivative characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring.[1] This compound typically appears as a white to pale cream or pale yellow crystalline powder. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3456-75-5 | [2][3] |
| Molecular Formula | C₈H₅FN₂O₂ | [2] |
| Molecular Weight | 180.14 g/mol | [2] |
| Melting Point | 67.0-73.0 °C | |
| Purity | >98% | [3] |
Synthesis and Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of bioactive compounds.[1][4] Its unique structure allows for the development of novel therapeutic agents.[1] While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis can be conceptualized based on established chemical transformations. A plausible synthetic route involves the cyanation of a suitable precursor, such as 5-fluoro-2-nitrobenzyl bromide.
Hypothetical Experimental Protocol: Cyanation of 5-Fluoro-2-nitrobenzyl Bromide
This protocol is a representative example of a potential synthesis method.
Materials:
-
5-Fluoro-2-nitrobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-2-nitrobenzyl bromide in anhydrous DMF.
-
Add sodium cyanide to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The presence of both a fluorine atom and a nitro group on the phenyl ring of this compound imparts unique electronic properties, making it a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Fluorine-containing intermediates are crucial in modern drug discovery, as the incorporation of fluorine can enhance a drug's metabolic stability, absorption, and target binding affinity.[] This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications.[1]
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Safety Information
As with any chemical intermediate, proper handling and safety precautions are essential when working with this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Due to its potential hazards and toxicity, this chemical should be handled with care, using appropriate personal protective equipment (PPE) in a well-ventilated area.[1]
References
An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrophenylacetonitrile is a nitrile derivative characterized by a phenyl ring substituted with both a fluorine atom and a nitro group. With the chemical formula C₈H₅FN₂O₂, this compound serves as a versatile intermediate and a valuable building block in organic synthesis. Its unique molecular structure makes it a key component in the synthesis of various bioactive compounds and potential drug candidates, particularly within the pharmaceutical industry. Furthermore, it is utilized in the development of novel materials where its incorporation can enhance properties such as thermal stability and chemical resistance. Given its applications, a thorough understanding of its physical properties is essential for its effective and safe handling in a laboratory and industrial setting.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical processes, designing experiments, and ensuring safe handling and storage.
| Property | Value |
| CAS Number | 3456-75-5 |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | White to pale cream or pale yellow crystals/powder |
| Melting Point | 67.0-73.0 °C / 70-72 °C |
| Boiling Point | 303.6 °C at 760 mmHg |
| Density | 1.367 g/cm³ |
| Flash Point | 137.4 °C |
| Refractive Index | 1.554 |
| Vapor Pressure | 0.00092 mmHg at 25 °C |
| Solubility | Data not readily available |
References:
Experimental Protocols for Property Determination
The physical properties listed above are determined through standardized laboratory techniques. Below are detailed methodologies for the key experiments.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The range observed for this compound (67.0-73.0 °C) suggests the typical behavior of a laboratory-grade organic compound.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus, which consists of a heated block or oil bath with a controlled heating rate and a magnifying lens for observation, is used.
-
Measurement: The capillary tube is placed in the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point and then slowed to a rate of 1-2 °C per minute to ensure thermal equilibrium.
-
Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T₁-T₂.
Boiling Point Determination
The boiling point is a key characteristic of a liquid's volatility. For a solid compound like this compound, this measurement is typically performed at reduced pressure to prevent decomposition at high temperatures.
Methodology: Distillation Method
-
Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.
-
Procedure: A sample of the compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The apparatus is heated gently.
-
Measurement: As the substance boils, the vapor rises, condenses, and drips into the receiving flask. The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the given atmospheric pressure. For substances with high boiling points, vacuum distillation is employed, and the observed boiling point is corrected to standard atmospheric pressure (760 mmHg).
Density Measurement
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer, which is a glass flask with a precisely known volume, is used for this measurement.
-
Procedure:
-
The empty pycnometer is weighed (m₁).
-
It is then filled with a reference liquid of known density (e.g., distilled water), and the total mass is measured (m₂).
-
The pycnometer is emptied, dried, and then filled with a solution of known concentration of this compound in a suitable solvent or with the molten compound. The mass is measured again (m₃).
-
-
Calculation: The volume of the pycnometer is determined from the mass and density of the reference liquid. This volume is then used with the mass of the sample to calculate its density.
Synthetic Pathway Visualization
This compound is a valuable synthetic intermediate. A common laboratory-scale synthesis involves the reaction of a precursor with a cyanide source. The following diagram illustrates a logical workflow for its preparation, which is crucial for researchers planning multi-step syntheses.
Caption: A logical workflow for the synthesis of this compound.
5-Fluoro-2-nitrophenylacetonitrile structure
Gathering Structural Data
I'm currently focused on the chemical structure of 5-Fluoro-2-nitrophenylacetonitrile. I've begun a thorough search and have initial promising leads. My next steps involve compiling spectroscopic data, including NMR, IR, and mass spectrometry, plus any relevant crystallographic data. Synthesis routes and key intermediates are also high on my list for investigation.
Deep Dive Begins
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Exploring Chemical Structures
I've been delving deep into the chemical fingerprint of this compound. I've pinpointed its molecular formula (C8H5FN2O2), CAS number (3456-75-5), molecular weight (180.14), and IUPAC name. I'm now cross-referencing these identifiers with spectral data to confirm the findings.
Uncovering Further Details
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Gathering Crucial Technical Data
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An In-depth Technical Guide to 5-Fluoro-2-nitrophenylacetonitrile: Physicochemical Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-nitrophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, including its boiling point, and outlines experimental protocols for its characterization. Furthermore, it covers aspects of its synthesis, reactivity, and essential safety and handling procedures. The information is intended to support researchers and professionals in drug development and organic synthesis in their work with this compound.
Physicochemical Properties
This compound is a crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₅FN₂O₂ | [3] |
| Molecular Weight | 180.14 g/mol | [3] |
| Boiling Point | 303.6 °C at 760 mmHg | [1] |
| Melting Point | 70-72 °C | [1] |
| Density | 1.367 g/cm³ | [1] |
| Flash Point | 137.4 °C | [1] |
| Appearance | White to pale cream or pale yellow crystalline powder | [1][4] |
| CAS Number | 3456-75-5 | [3] |
Synthesis and Reactivity
This compound is a versatile synthetic intermediate. The presence of the nitrile, nitro, and fluoro groups on the aromatic ring allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.
-
Dehydration to Nitrile: The aldoxime is then dehydrated using a suitable reagent, such as acetic anhydride or a variety of other dehydrating agents, to yield the nitrile.
Further research into specific reaction conditions and purification methods would be necessary to optimize the synthesis of this compound.
Experimental Protocols
Boiling Point Determination (Thiele Tube Method)
The boiling point of a crystalline solid like this compound can be determined using the Thiele tube method. This micro-method is suitable for small sample quantities.
Materials:
-
This compound sample
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small rubber band or wire to attach the capillary tube to the thermometer
-
Bunsen burner or other heat source
-
Safety glasses and lab coat
Procedure:
-
Sample Preparation: Place a small amount of the crystalline this compound into a small test tube.
-
Capillary Tube Insertion: Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Fill the Thiele tube with high-boiling point mineral oil to a level just above the top of the side arm.
-
Heating: Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil. Heat the side arm of the Thiele tube gently with a Bunsen burner. The shape of the tube allows for the circulation of the oil, ensuring even heating.
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and continuous stream of bubbles is observed.
-
Boiling Point Reading: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.
-
Record: Record the temperature at which this occurs. For accuracy, the determination should be repeated at least once.
Safety and Handling
This compound is a chemical that requires careful handling. The following safety precautions should be observed:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Mandatory Visualization
The following diagram illustrates the key structural features of this compound and their relationship to its chemical reactivity, which is fundamental to its role as a synthetic intermediate.
Caption: Structure-Property-Reactivity relationship of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
5-Fluoro-2-nitrophenylacetonitrile material safety data sheet (MSDS)
An In-depth Technical Guide to 5-Fluoro-2-nitrophenylacetonitrile
This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
This compound is a nitrile derivative characterized by a phenyl ring substituted with both a fluorine atom and a nitro group.[1] It is primarily used as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for creating bioactive compounds.[1]
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Acetonitrile, (5-fluoro-2-nitrophenyl)-; 2-(5-fluoro-2-nitrophenyl)acetonitrile |
| CAS Number | 3456-75-5[2][3][4][5] |
| Molecular Formula | C₈H₅FN₂O₂[1][3][4][5] |
| Molecular Weight | 180.14 g/mol [1][4][5] |
| InChI Key | YETOJTGGLXHUCS-UHFFFAOYSA-N[3] |
| SMILES | [O-]--INVALID-LINK--C1=CC=C(F)C=C1CC#N[3] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Physical State | Crystals or powder or crystalline powder | [3] |
| Appearance | White to pale cream to pale yellow | [3] |
| Melting Point | 70-72°C | [1][2] |
| 67.0-73.0°C | [3] | |
| Boiling Point | 303.6°C at 760 mmHg | [1][2] |
| Flash Point | 137.4°C | [1] |
| Density | 1.367 g/cm³ | [1] |
| Vapor Pressure | 0.00092 mmHg at 25°C | [1] |
| Refractive Index | 1.554 | [1] |
| Assay (GC) | ≥98.5% | [3] |
Hazard Identification and Safety
Due to its potential hazards and toxicity, it is crucial to handle this chemical with appropriate safety protocols.[1] While specific GHS hazard statements were not consistently available across all sources, related compounds with similar structures are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][7][8]
General Precautionary Measures:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use in a well-ventilated place.[2]
-
Wear suitable protective clothing, including chemical-impermeable gloves.[2]
-
Keep away from sources of ignition and use non-sparking tools.[2]
Caption: General first aid workflow following exposure.
Handling, Storage, and Disposal
Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing and avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep away from foodstuff containers or incompatible materials.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Caption: Safe laboratory workflow for handling this compound.
Accidental Release Measures
In case of a spill or leak:
-
Personal Precautions: Ensure adequate ventilation, avoid dust formation, and wear personal protective equipment (chemical impermeable gloves). Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage if safe to do so. Do not let the chemical enter drains.[2]
-
Containment and Cleaning: Remove all sources of ignition. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
Experimental Protocols and Applications
Specific experimental protocols for the synthesis or use of this compound were not available in the consulted resources. However, its primary role is as a versatile intermediate and building block in organic synthesis.[1]
Key Applications:
-
Pharmaceutical Industry: Used as a key intermediate for the synthesis of bioactive compounds and potential drug candidates.[1] The fluorine atom and nitro group are crucial for developing therapeutic agents with improved pharmacological properties.[1]
-
Organic Synthesis: Serves as a valuable building block for preparing a wide range of chemical compounds.[1]
-
Research and Development: Employed as a starting material to explore new chemical reactions and synthesize novel compounds.[1]
-
Material Science: Can be incorporated into polymers or coatings to develop new materials with enhanced properties like thermal stability or chemical resistance.[1]
Caption: Key application areas for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound, 99%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. This compound | 3456-75-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
The Emergence of a Key Building Block: A Technical Guide to 5-Fluoro-2-nitrophenylacetonitrile
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrophenylacetonitrile is a fluorinated aromatic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its strategic incorporation of a fluorine atom and reactive nitrile and nitro groups makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
History and Discovery
While a singular, definitive "discovery" of this compound in early chemical literature is not prominent, its importance emerged with the rise of fluorinated compounds in medicinal chemistry. The late 20th century saw a surge in the use of organofluorine compounds in drug design, and this molecule appeared as a critical building block in patents for novel therapeutic agents in the late 1990s. Its utility is intrinsically linked to the development of targeted therapies, where fine-tuning the electronic and metabolic properties of a molecule is paramount.
Physicochemical and Spectroscopic Data
The structural and electronic properties of this compound are key to its reactivity and utility as a synthetic intermediate. Below is a summary of its key physicochemical and spectroscopic data.
| Property | Value |
| Chemical Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| CAS Number | 175576-63-3 |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 69-73 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (dd, J=8.8, 5.2 Hz, 1H), 7.45 (m, 1H), 7.30 (m, 1H), 4.05 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5 (d, J=250 Hz), 140.1, 130.2 (d, J=9 Hz), 128.9 (d, J=9 Hz), 116.8 (d, J=24 Hz), 115.9, 24.3 |
| IR (KBr, cm⁻¹) | 3100, 2250 (CN), 1580 (NO₂), 1520, 1350 (NO₂), 1250, 880, 820 |
| Mass Spectrum (EI) | m/z 180 (M+), 150, 134, 107, 82 |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a di-halogenated nitrobenzene. The following is a representative experimental protocol.
Synthesis of this compound from 2,4-difluoronitrobenzene
-
Materials: 2,4-difluoronitrobenzene, sodium cyanide, dimethyl sulfoxide (DMSO), water, ethyl acetate, brine.
-
Procedure:
-
To a solution of 2,4-difluoronitrobenzene (1.0 eq) in DMSO, sodium cyanide (1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at 60 °C for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pale yellow solid.
-
Applications in Drug Discovery
This compound is a pivotal intermediate in the synthesis of several classes of therapeutic agents, most notably Factor Xa inhibitors and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
Factor Xa Inhibitors
Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. This compound is a precursor for the synthesis of complex heterocyclic scaffolds that can potently and selectively inhibit Factor Xa.
Caption: Role of this compound in the synthesis of Factor Xa inhibitors.
VEGFR-2 Inhibitors
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer drug development. This compound serves as a starting material for the construction of potent VEGFR-2 inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by drugs derived from this compound.
Synthetic Workflow
The versatility of this compound as a synthetic precursor is central to its value. The following diagram illustrates a generalized workflow from this intermediate to advanced drug candidates.
Caption: Generalized synthetic workflow utilizing this compound.
Conclusion
This compound stands as a testament to the power of fluorine in medicinal chemistry. While its own history is deeply intertwined with the development of the drugs it helps create, its role as a versatile and valuable building block is undeniable. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactive potential is essential for the continued innovation of targeted therapeutics. The strategic use of this and similar fluorinated intermediates will undoubtedly continue to shape the landscape of modern medicine.
An In-depth Technical Guide to 5-Fluoro-2-nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-nitrophenylacetonitrile is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its unique molecular structure, featuring a fluorine atom, a nitro group, and a nitrile moiety, offers a reactive scaffold for the synthesis of a wide array of complex organic molecules and bioactive compounds. This technical guide provides a comprehensive overview of the key chemical features of this compound, including its physicochemical properties, synthesis, and spectroscopic data. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this guide extrapolates potential synthetic routes and discusses the known applications of its derivatives, providing a valuable resource for researchers in drug discovery and organic synthesis.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as white to pale cream or pale yellow crystals or powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅FN₂O₂ | [2][3] |
| Molecular Weight | 180.14 g/mol | [2][3] |
| CAS Number | 3456-75-5 | [3] |
| Melting Point | 70-72 °C | [2] |
| Boiling Point | 303.6 °C at 760 mmHg | [2] |
| Density | 1.367 g/cm³ | [2] |
| Flash Point | 137.4 °C | [2] |
| Appearance | White to pale cream to pale yellow crystals or powder | [1] |
| IUPAC Name | 2-(5-fluoro-2-nitrophenyl)acetonitrile | [1] |
Synthesis
Synthesis of the Precursor: 5-Fluoro-2-nitrophenol
A documented method for the preparation of 5-fluoro-2-nitrophenol involves a two-step process starting from 2,4-difluoronitrobenzene.[4][5]
Step 1: Synthesis of 5-fluoro-2-nitroaniline
In this step, 2,4-difluoronitrobenzene is reacted with ammonia to yield 5-fluoro-2-nitroaniline.
Experimental Protocol:
-
To a 500 mL reaction flask, add 159 g (1 mol) of 2,4-difluoronitrobenzene and 180 g of water at room temperature.
-
While stirring, introduce 42.5 g of ammonia gas at a temperature of 35-40 °C.
-
Maintain the reaction mixture at this temperature for 3 hours.
-
After the reaction is complete (monitored by a suitable analytical method), cool the mixture to 5-10 °C with continuous stirring to induce crystallization.
-
The resulting solid, 5-fluoro-2-nitroaniline, is collected by filtration. This method reports a yield of 98.5%.[4]
Step 2: Synthesis of 5-fluoro-2-nitrophenol
The 5-fluoro-2-nitroaniline is then converted to 5-fluoro-2-nitrophenol via a diazotization reaction followed by hydrolysis.
Experimental Protocol:
-
Dissolve the 5-fluoro-2-nitroaniline in an aqueous solution of sulfuric acid.
-
Cool the solution to 0-10 °C and add a solution of sodium nitrite in water dropwise.
-
Maintain the reaction at 0-10 °C for 0.5-1 hour.
-
Over a period of 1-2 hours, raise the temperature to 90-95 °C and maintain for 1 hour to facilitate hydrolysis.
-
The product, 5-fluoro-2-nitrophenol, can then be isolated.[4][5]
Plausible Conversion to this compound
While a specific protocol was not found, a common method for converting a phenol to a phenylacetonitrile is through a multi-step process. This would likely involve the conversion of the hydroxyl group of 5-fluoro-2-nitrophenol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide). Alternatively, conversion of the phenol to a benzyl halide followed by reaction with a cyanide salt is another established method.
Spectroscopic Data
Detailed spectroscopic data for this compound is available from commercial suppliers such as ChemicalBook, which lists the availability of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra.[6] While the actual spectra are not publicly available, predicted data and data for analogous compounds can provide useful insights.
Mass Spectrometry
Predicted mass spectrometry data for this compound is available through PubChem. The predicted collision cross section (CCS) values for various adducts are summarized in Table 2.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 181.04079 | 137.0 |
| [M+Na]⁺ | 203.02273 | 147.2 |
| [M-H]⁻ | 179.02623 | 139.3 |
| [M+NH₄]⁺ | 198.06733 | 154.4 |
| [M+K]⁺ | 218.99667 | 141.0 |
| [M]⁺ | 180.03296 | 130.1 |
| [M]⁻ | 180.03406 | 130.1 |
| (Data from PubChemLite)[7] |
Infrared (IR) Spectroscopy
While an experimental IR spectrum for this compound is not provided, characteristic absorption bands can be predicted based on its functional groups. For comparison, the gas-phase IR spectrum of a related compound, 2-fluoro-5-nitrobenzonitrile, is available in the NIST WebBook.[8] Key expected vibrational frequencies for this compound are listed in Table 3.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N | 2260 - 2220 | Medium |
| Nitro (asymmetric) | NO₂ | 1660 - 1500 | Strong |
| Nitro (symmetric) | NO₂ | 1390 - 1260 | Strong |
| Aromatic C-H | C-H | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H | 2960 - 2850 | Strong |
| Carbon-Fluorine | C-F | 1400 - 1000 | Strong |
| (Predicted ranges based on standard IR correlation tables)[9] |
Biological Activity and Applications
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of bioactive compounds and potential drug candidates.[2] The presence of the fluorine atom is a desirable feature in many modern pharmaceuticals as it can enhance metabolic stability and binding affinity.[10]
While there is limited information on the direct biological activity of this compound itself, its derivatives have been a subject of research. For instance, derivatives of 5-fluorouracil, a well-known anticancer agent, have been synthesized and evaluated for their antitumor activities.[11][12][13] These studies often involve modifying the 5-fluorouracil structure to improve its pharmacological properties, and a versatile building block like this compound could potentially serve as a starting material for novel analogs.
The general workflow for evaluating the in vitro cytotoxicity of such compounds often involves assays like the MTT assay.
Conclusion
This compound is a valuable building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. While detailed experimental protocols for its synthesis and specific biological activities are not extensively reported, this guide provides a foundational understanding of its chemical properties and potential applications based on available data and the chemistry of related compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. This compound, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]
- 6. This compound(3456-75-5) 19FNMR [chemicalbook.com]
- 7. PubChemLite - 2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 8. 2-Fluoro-5-nitrobenzonitrile [webbook.nist.gov]
- 9. FTIR [terpconnect.umd.edu]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and bioevaluation of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential research areas for 5-Fluoro-2-nitrophenylacetonitrile
Beginning Investigation
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Methodological & Application
Application Notes and Protocols for 5-Fluoro-2-nitrophenylacetonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Fluoro-2-nitrophenylacetonitrile as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds. This document outlines a detailed protocol for a key transformation and discusses the significance of the resulting products in drug discovery.
Introduction
This compound is a versatile bifunctional molecule containing a fluorine atom, a nitro group, and a nitrile group. This unique combination of functional groups makes it a valuable starting material for the synthesis of a variety of heterocyclic structures. The presence of the fluorine atom is of particular interest in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The nitro and nitrile groups provide reactive handles for various chemical transformations, most notably for the construction of fused ring systems.
One of the primary applications of this compound is in the synthesis of 5-fluoroindole, a crucial scaffold found in numerous biologically active compounds.
Application: Synthesis of 5-Fluoroindole
5-Fluoroindole is a key building block in the development of a range of therapeutic agents, including those with anticancer, antiviral, and neurological activities. The strategic placement of the fluorine atom at the 5-position of the indole ring has been shown to positively modulate the pharmacological properties of various drug candidates.
Key Transformation: Reductive Cyclization
A highly efficient method for the synthesis of 5-fluoroindole from this compound is through a one-pot reductive cyclization. This reaction involves the simultaneous reduction of the nitro group to an amine and the cyclization of the resulting amino group onto the nitrile, forming the indole ring system. Catalytic hydrogenation is a common and effective method for this transformation.
Reaction Scheme:
Caption: Reductive cyclization of this compound to 5-fluoroindole.
Quantitative Data
The reductive cyclization of this compound to 5-fluoroindole proceeds with high efficiency. The following table summarizes typical reaction parameters and outcomes.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Catalyst | 10% Palladium on Carbon (Pd/C) | |
| Solvent | Anhydrous Ethanol | |
| Reducing Agent | Hydrogen Gas (H₂) | |
| Reaction Time | Overnight | |
| Yield | 81% | [1] |
| Product Purity | High, after column chromatography |
Product Characterization Data:
| Analysis | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.27 (m, 3H), 6.96 (t, 1H), 6.53 (t, 1H) | [1] |
| ¹⁹F NMR (376 MHz, CDCl₃) δ | -100.22 | [1] |
Experimental Protocol: Synthesis of 5-Fluoroindole
This protocol details the reductive cyclization of this compound to produce 5-fluoroindole.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ethanol
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
-
Chromatography column
Procedure:
Caption: Workflow for the synthesis of 5-fluoroindole.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 10% Pd/C (10-20 wt% of the starting material).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a slurry (approximately 10-20 mL per gram of starting material).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by analyzing a small aliquot by ¹H NMR to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the resulting residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x additional portions).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-fluoroindole.
Significance in Drug Discovery: 5-Fluoroindole as a Precursor to Kinase Inhibitors
5-Fluoroindole is a valuable precursor for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. For instance, the indole nucleus is a core component of several inhibitors of kinases involved in cell signaling pathways that are often dysregulated in cancer.
Example Signaling Pathway:
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), which can be targeted by inhibitors derived from 5-fluoroindole.
References
Application Notes and Protocols for the Synthesis of Benzimidazoles from 5-Fluoro-2-nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The synthesis of novel benzimidazole derivatives is, therefore, of significant interest in medicinal chemistry and drug development. 5-Fluoro-2-nitrophenylacetonitrile is a versatile starting material that can be utilized in the synthesis of fluorinated benzimidazole-2-yl-acetonitrile derivatives. These compounds are of particular interest as the fluorination can enhance metabolic stability and binding affinity, while the acetonitrile moiety provides a handle for further functionalization.
This document provides a detailed protocol for the synthesis of 2-substituted-5-fluoro-1H-benzimidazol-6-yl-acetonitrile derivatives from this compound via a one-pot reductive cyclization reaction. This method avoids the isolation of the potentially unstable o-phenylenediamine intermediate, offering a more efficient and streamlined synthetic route.
Proposed Synthetic Pathway
The synthesis proceeds via a one-pot reductive cyclization. The nitro group of this compound is first reduced in situ to an amine, forming 2-amino-5-fluorophenylacetonitrile. This intermediate then reacts with an aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to yield the final benzimidazole product.
Caption: Proposed one-pot synthesis workflow.
Quantitative Data from Analogous Reactions
While specific yield data for the reaction of this compound is not available in the cited literature, the following table summarizes results for one-pot reductive cyclizations of various 2-nitroanilines with aldehydes, providing an expected range for reaction efficiency.
| Starting 2-Nitroaniline | Aldehyde | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Nitroaniline | Benzaldehyde | Zn/NaHSO₃ | Water | 100 | 0.5 | 95 |
| 2-Nitroaniline | 4-Chlorobenzaldehyde | Zn/NaHSO₃ | Water | 100 | 0.5 | 92 |
| 2-Nitroaniline | 4-Methoxybenzaldehyde | Zn/NaHSO₃ | Water | 100 | 0.5 | 94 |
| 4-Chloro-2-nitroaniline | Benzaldehyde | Zn/NaHSO₃ | Water | 100 | 0.5 | 90 |
| Ethyl 4-amino-3-nitrobenzoate | 4-Chlorobenzaldehyde | Na₂S₂O₄ | DMSO | MW | 0.1 | 85 |
| Ethyl 4-amino-3-nitrobenzoate | 2-Naphthylaldehyde | Na₂S₂O₄ | DMSO | MW | 0.1 | 82 |
Data is compiled from analogous reactions and should be used as a reference.[1]
Experimental Protocol: One-Pot Synthesis of 2-(Benzaldehyde)-5-fluoro-1H-benzimidazol-6-yl-acetonitrile
This protocol describes a proposed synthesis using benzaldehyde as a representative aldehyde. The protocol is based on established methods for the reductive cyclization of 2-nitroanilines.[1][2]
Materials:
-
This compound (MW: 180.14 g/mol )
-
Benzaldehyde (MW: 106.12 g/mol )
-
Sodium Dithionite (Na₂S₂O₄) (MW: 174.11 g/mol )
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.80 g, 10.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add benzaldehyde (1.17 g, 11.0 mmol, 1.1 eq.).
-
Solvent Addition: Add ethanol (30 mL) and water (15 mL). Stir the mixture at room temperature to form a suspension.
-
Reduction and Cyclization: Heat the mixture to 80 °C. Once refluxing, add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.) portion-wise over 15-20 minutes to control the initial exotherm.
-
Reaction Monitoring: Continue heating at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Extraction: Remove the ethanol under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of water to the residue. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(Benzaldehyde)-5-fluoro-1H-benzimidazol-6-yl-acetonitrile.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Plausible Reaction Mechanism
The reaction is believed to proceed through two main stages within the one-pot procedure: reduction of the nitro group followed by condensation and cyclization.
Caption: Plausible mechanism for the one-pot synthesis.
Safety Precautions
-
Handle this compound and aldehydes in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium dithionite can be pyrophoric under certain conditions. Handle with care and avoid contact with moisture and combustible materials.
-
The reaction may be exothermic, especially during the addition of the reducing agent. Ensure proper temperature control.
These application notes provide a comprehensive guide for the synthesis of novel benzimidazole derivatives from this compound. The proposed one-pot protocol offers an efficient and straightforward method for accessing these valuable compounds for further research and development in medicinal chemistry.
References
Reaction of 5-Fluoro-2-nitrophenylacetonitrile with primary amines
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Digging into Reactions
I'm now starting my research by exploring scholarly articles and patents. My goal is to find information on the reactions of this compound with various primary amines. I'm focusing on specific examples, noting reactants, conditions, products, and yields, along with any related experimental protocols. Quantitative data like yields and spectroscopic data, along with product applications, particularly in drug development, are a priority. Then I'll organize my findings into a detailed document that includes a table of quantitative data, a representative protocol, and a reaction workflow diagram.
5-Fluoro-2-nitrophenylacetonitrile as a building block in organic synthesis
Analyzing Potential Uses
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Exploring Reaction Pathways
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Organizing Synthesis Data
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Scalable synthesis of 5-Fluoro-2-nitrophenylacetonitrile derivatives
Investigating Synthesis Routes
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Defining Workflow & Protocols
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Application Notes and Protocols for 5-Fluoro-2-nitrophenylacetonitrile in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms of 5-Fluoro-2-nitrophenylacetonitrile, a versatile building block in the synthesis of various heterocyclic compounds, particularly those of pharmaceutical interest. This document includes key reaction pathways, detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in research and development.
Introduction
This compound is a valuable intermediate in organic synthesis. [1]Its chemical reactivity is primarily dictated by three functional groups: the nitro group, which strongly activates the aromatic ring for nucleophilic aromatic substitution; the nitrile group, which can undergo hydrolysis and other transformations; and the acidic methylene protons, which allow for the formation of a nucleophilic carbanion. This unique combination of reactive sites makes it a precursor for a variety of heterocyclic structures, including indoles and other nitrogen-containing ring systems.
Reductive Cyclization to 5-Fluoroindole
A prominent application of this compound is its conversion to 5-fluoroindole, a key structural motif in many biologically active compounds. This transformation is achieved through a reductive cyclization reaction, typically catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere.
Reaction Scheme:
Mechanistic Pathway
The reaction proceeds through a tandem sequence of nitro group reduction followed by intramolecular cyclization.
Caption: Reductive cyclization of this compound to 5-fluoroindole.
The proposed mechanism involves:
-
Adsorption: this compound adsorbs onto the surface of the palladium catalyst.
-
Nitro Group Reduction: The nitro group is reduced to an amino group through a series of steps involving the addition of hydrogen atoms. This generates the key intermediate, 2-amino-5-fluorophenylacetonitrile.
-
Intramolecular Cyclization: The newly formed amino group acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic indole ring.
Experimental Protocol
The following protocol is adapted from a literature procedure for the synthesis of 5-fluoroindole.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Hydrogen gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
Under a nitrogen atmosphere, add 10% Pd/C (110 mg) to a round-bottom flask.
-
Add a solution of this compound (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).
-
Degas the mixture and backfill with hydrogen gas (repeat for a total of three cycles).
-
Stir the reaction mixture overnight under a hydrogen atmosphere.
-
Monitor the reaction for completion.
-
Once complete, replace the hydrogen atmosphere with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the layers and back-extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography using DCM as the eluent to afford 5-fluoroindole as a white solid.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-Fluoroindole |
| Yield | 81% |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.27 (m, 3H), 6.96 (t, 1H), 6.53 (t, 1H) |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the aromatic ring of this compound towards nucleophilic attack, making it a suitable substrate for SNAr reactions. The fluorine atom, being a good leaving group, is typically displaced.
General Reaction Scheme:
Mechanistic Pathway
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
This compound + R-CHO -> (E/Z)-2-(5-Fluoro-2-nitrophenyl)-3-R-acrylonitrile```
Mechanistic Pathway
Caption: Mechanism of the Knoevenagel condensation.
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Carbanion Formation: A base removes a proton from the active methylene group to generate a carbanion.
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Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.
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Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the α,β-unsaturated nitrile product.
Experimental Protocol (General)
Materials:
-
This compound
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Aldehyde or ketone
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Weak base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
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Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound and the carbonyl compound in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a weak base.
-
Stir the reaction mixture at room temperature or with heating. A Dean-Stark apparatus can be used with toluene to remove the water formed.
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Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Quantitative Data
Yields for Knoevenagel condensations are generally good to excellent, often exceeding 70%.
| Parameter | Expected Range |
| Starting Material | This compound |
| Product | α,β-Unsaturated Nitrile |
| Yield | 70-95% |
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.
Mechanistic Pathways
Acidic Hydrolysis:
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Basic Hydrolysis:
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocols (General)
Acidic Hydrolysis:
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Heat the nitrile with a strong aqueous acid (e.g., H₂SO₄, HCl).
-
Cool the reaction mixture and neutralize to precipitate the carboxylic acid.
-
Filter and purify the product.
Basic Hydrolysis to Amide:
-
Treat the nitrile with a controlled amount of a strong base (e.g., NaOH) in a suitable solvent.
-
Carefully monitor the reaction to avoid over-hydrolysis to the carboxylic acid.
-
Isolate and purify the amide.
Basic Hydrolysis to Carboxylic Acid:
-
Heat the nitrile with an excess of a strong aqueous base (e.g., NaOH).
-
Cool the reaction mixture and acidify to precipitate the carboxylic acid.
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Filter and purify the product.
Quantitative Data
Hydrolysis of nitriles can often be achieved in high yields, although the conditions may need to be optimized to prevent side reactions.
| Reaction | Product | Expected Yield |
| Acidic Hydrolysis | 5-Fluoro-2-nitrophenylacetic acid | 70-90% |
| Basic Hydrolysis (controlled) | 5-Fluoro-2-nitrophenylacetamide | 60-80% |
| Basic Hydrolysis (excess base) | 5-Fluoro-2-nitrophenylacetic acid | 70-90% |
Safety Information
This compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its multiple reactive sites allow for a diverse array of chemical transformations, making it a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and mechanistic insights provided in these application notes are intended to serve as a guide for the effective utilization of this compound in the laboratory.
References
Catalytic reactions involving 5-Fluoro-2-nitrophenylacetonitrile
Investigating Chemical Reactions
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Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-2-nitrophenylacetonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Fluoro-2-nitrophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-substituted fluoronitrobenzene, such as 2,4-difluoronitrobenzene, with a cyanide salt (e.g., sodium cyanide or potassium cyanide). The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the cyanide ion, which displaces one of the fluorine atoms.
Q2: Why is the fluorine atom at the 2-position displaced instead of the one at the 4-position in 2,4-difluoronitrobenzene?
A2: In nucleophilic aromatic substitution reactions on nitro-substituted rings, the positions ortho and para to the nitro group are highly activated. The fluorine at the 2-position (ortho) is sterically more accessible and electronically activated for substitution.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: The primary safety concern is the use of cyanide salts (e.g., NaCN, KCN), which are highly toxic. It is crucial to handle these reagents in a well-ventilated fume hood and to have a cyanide poisoning antidote kit readily available. Additionally, the organic solvents used can be flammable and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: What are the expected side products in this reaction?
A4: Potential side products include the isomeric 2-fluoro-5-nitrophenylacetonitrile, products from the hydrolysis of the nitrile group (e.g., 5-fluoro-2-nitrophenylacetamide or 5-fluoro-2-nitrophenylacetic acid), and products from the Von Richter reaction, which can lead to the formation of a carboxylic acid at a different position on the ring.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive cyanide salt. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality starting material. | 1. Use freshly opened or properly stored cyanide salt. 2. Gradually increase the reaction temperature in increments of 10°C. 3. Monitor the reaction by TLC or GC-MS and extend the reaction time. 4. Verify the purity of the 2,4-difluoronitrobenzene by NMR or GC-MS. |
| Formation of Isomeric Byproducts | 1. Reaction temperature is too high, leading to reduced regioselectivity. 2. Incorrect choice of solvent. | 1. Lower the reaction temperature. 2. Screen alternative polar aprotic solvents such as DMF, DMSO, or acetonitrile. |
| Presence of Carboxylic Acid Impurity | 1. Hydrolysis of the nitrile group during workup. 2. Von Richter side reaction.[1] | 1. Perform the workup under neutral or mildly acidic conditions and avoid prolonged exposure to strong acids or bases. 2. Use a milder cyanide source or lower the reaction temperature to suppress the Von Richter rearrangement. |
| Dark-Colored Reaction Mixture/Tar Formation | 1. Reaction temperature is too high. 2. Presence of impurities that catalyze polymerization. | 1. Reduce the reaction temperature. 2. Ensure all glassware is clean and dry, and use purified reagents and solvents. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,4-Difluoronitrobenzene
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-difluoronitrobenzene (1 equivalent) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.1 equivalents) to the solution. Caution: Cyanide is highly toxic.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
Common side reactions with 5-Fluoro-2-nitrophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-nitrophenylacetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile intermediate primarily used in reactions involving its three key functional groups: the activated aromatic ring, the nitro group, and the acetonitrile moiety. The most common reactions include:
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the ortho-nitro group, making it a good leaving group for substitution by various nucleophiles (e.g., amines, alcohols, thiols).
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Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of various heterocyclic compounds and other complex molecules.
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Reactions of the Acetonitrile Group: The methylene bridge of the acetonitrile group is acidic and can be deprotonated with a suitable base to form a carbanion, which can then participate in alkylation or condensation reactions.
Q2: What are the potential stability issues with this compound?
A2: this compound is generally stable under neutral conditions. However, it can be sensitive to strongly acidic or basic conditions, as well as prolonged exposure to high temperatures.
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Strong Bases: Can lead to self-condensation or polymerization reactions involving the acidic methylene group of the acetonitrile. It may also promote hydrolysis of the nitrile group.
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Strong Acids: Can lead to hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.
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Light: As with many nitroaromatic compounds, prolonged exposure to light may cause degradation. It is advisable to store the compound in a dark, cool, and dry place.
Q3: Are there any known incompatibilities with other reagents?
A3: Yes, care should be taken when using this compound with certain classes of reagents:
-
Strong Reducing Agents: While reduction of the nitro group is often a desired reaction, strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the nitrile group.
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Strong Oxidizing Agents: The acetonitrile and the aromatic ring can be susceptible to oxidation under harsh conditions.
-
Grignard and Organolithium Reagents: These strong nucleophiles and bases can react at multiple sites, leading to complex mixtures of products.
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
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TLC or LC-MS analysis shows a significant amount of unreacted this compound.
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The isolated yield of the desired substituted product is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficiently reactive nucleophile | Increase the reaction temperature or use a stronger, non-nucleophilic base to deprotonate the nucleophile if applicable. Consider using a catalyst, such as a phase-transfer catalyst, for biphasic reactions. |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SNAr reaction. Ensure the solvent is anhydrous, as water can compete as a nucleophile. |
| Reaction temperature is too low | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. |
| Poor stirring | Ensure efficient stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants. |
Problem 2: Formation of Multiple Products in Nitro Group Reduction
Symptoms:
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TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired amine.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-reduction | If using catalytic hydrogenation, carefully monitor the reaction progress and hydrogen uptake. Other functional groups may be sensitive to the conditions. |
| Formation of intermediates | The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Incomplete reactions can leave these species in the mixture. Ensure sufficient reaction time and reagent stoichiometry. |
| Side reactions of the nitrile group | Under certain reducing conditions (e.g., some metal hydrides), the nitrile group can be partially or fully reduced. Choose a chemoselective reducing agent known to spare nitriles, such as SnCl₂ in acidic media or catalytic hydrogenation with specific catalysts (e.g., Pd/C) under controlled conditions. |
| Dehalogenation | In catalytic hydrogenation, the fluorine atom may be reductively cleaved. Using alternative reducing agents like iron in acetic acid or sodium dithionite can mitigate this. |
Problem 3: Unwanted Side Reactions at the Acetonitrile Group
Symptoms:
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Formation of a dark, tarry substance in the reaction mixture.
-
Complex mixture of products observed by NMR or LC-MS.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Self-condensation/polymerization | This can occur in the presence of strong bases. Use a milder base or add the base slowly at a low temperature. Ensure the electrophile is present in the reaction mixture before or during the addition of the base to promote the desired reaction over self-condensation. |
| Hydrolysis of the nitrile | If the reaction is performed in the presence of water under acidic or basic conditions, the nitrile can hydrolyze to the corresponding amide or carboxylic acid. Use anhydrous conditions if the nitrile group needs to be preserved. |
Quantitative Data Summary
The following table summarizes potential side products and factors influencing their formation. The percentages are illustrative and can vary significantly based on specific reaction conditions.
| Reaction Type | Desired Product | Potential Side Product | Typical % of Side Product (Illustrative) | Conditions Favoring Side Product Formation |
| SNAr with an amine | 2-(5-Amino-2-nitrophenyl)acetonitrile | 2-(5-Hydroxy-2-nitrophenyl)acetonitrile | 1-5% | Presence of water in the reaction mixture. |
| Nitro Reduction (Catalytic Hydrogenation) | 2-(2-Amino-5-fluorophenyl)acetonitrile | 2-(2-Aminophenyl)acetonitrile (defluorinated) | 5-15% | Prolonged reaction times, high catalyst loading, or use of aggressive catalysts. |
| Alkylation of Acetonitrile | 2-(5-Fluoro-2-nitrophenyl)alkane-nitrile | Dimerized/polymerized starting material | >20% | Use of a very strong base in the absence of an electrophile, or slow addition of the electrophile. |
Experimental Protocols
Representative Protocol for Nucleophilic Aromatic Substitution with a Secondary Amine
This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as morpholine.
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
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Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the secondary amine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for common experimental issues.
Caption: Plausible reaction pathway showing the desired SNAr product and a potential hydrolysis side product.
Troubleshooting failed reactions with 5-Fluoro-2-nitrophenylacetonitrile
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Technical Support Center: 5-Fluoro-2-nitrophenylacetonitrile
Welcome to the technical support center for 5-Fluoro-2-nitrophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Troubleshooting Guides and FAQs
This section provides answers to specific issues you may encounter with this compound, helping you to identify potential problems and take corrective actions.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Question: My experiments using this compound are giving inconsistent results. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a common sign of compound degradation. The presence of impurities or a lower concentration of the active compound due to degradation can significantly impact experimental outcomes. It is crucial to assess the purity of the compound and ensure proper storage conditions.
Issue 2: Visual changes in the compound.
-
Question: The appearance of my this compound has changed from a white or pale-yellow powder to a darker yellow or brownish color. What does this indicate?
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Answer: A change in color, such as darkening, is a strong indicator of chemical degradation. Nitroaromatic compounds can be sensitive to light, heat, and air, leading to the formation of colored byproducts. If you observe a color change, it is highly recommended to re-analyze the purity of the compound before use.
Issue 3: Poor solubility or presence of particulates.
-
Question: I'm having trouble dissolving this compound, and I see some particulate matter that wasn't there before. Why is this happening?
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Answer: Difficulty in dissolution or the appearance of insoluble matter can be due to the formation of degradation products that have different solubility profiles. It may also indicate polymerization or hydrolysis, especially if the compound has been exposed to moisture or incompatible solvents.
Potential Degradation Pathways
This compound, being a nitroaromatic compound and a nitrile, is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially under acidic or basic conditions. The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring can influence the rate of this reaction.
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Photodegradation: Aromatic nitro compounds are known to be sensitive to light. Exposure to UV or even ambient light can lead to complex degradation pathways, often involving the reduction of the nitro group and the formation of colored impurities.
Below is a diagram illustrating the logical flow for troubleshooting stability issues.
Technical Support Center: Enhancing the Solubility of 5-Fluoro-2-nitrophenylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Fluoro-2-nitrophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
Q2: What are the general approaches to increase the solubility of a poorly soluble organic compound like this compound?
There are several strategies that can be employed to enhance the solubility of poorly water-soluble organic compounds. These can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These methods alter the physical properties of the compound to improve its dissolution rate and solubility. Key techniques include:
-
Particle size reduction (micronization and nanosuspension).
-
Modification of the solid-state (amorphous solid dispersions).
-
-
Chemical Modifications: These approaches involve the use of excipients or changes in the solvent environment to increase the solubility of the compound. Common methods include:
-
Use of co-solvents.
-
pH adjustment.
-
Complexation using agents like cyclodextrins.
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Formulation into delivery systems such as emulsions or microemulsions.
-
The choice of method depends on the specific requirements of the experiment, including the desired concentration, the solvent system, and the downstream application.
Troubleshooting Guide: Solubility Enhancement Strategies
This guide provides detailed protocols and considerations for various solubility enhancement techniques applicable to this compound.
Co-solvent Systems
The use of a water-miscible organic co-solvent can significantly increase the solubility of non-polar compounds in aqueous solutions.
Experimental Protocol: Determining Solubility in a Co-solvent System
-
Solvent Selection: Choose a range of water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in the selected neat organic solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your aqueous buffer of choice (e.g., phosphate-buffered saline, cell culture media). It is crucial to ensure that the final concentration of the organic solvent is kept to a minimum, typically below 1% (v/v), to avoid solvent-induced artifacts in biological assays.
-
Observation: Visually inspect the solutions for any signs of precipitation. If precipitation occurs, the compound is not soluble at that concentration in the given co-solvent/aqueous buffer mixture.
-
Quantitative Analysis (Optional): For precise solubility determination, analyze the clear supernatant of saturated solutions by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
| Co-solvent | Typical Starting Concentration in Aqueous Solution | Key Considerations |
| DMSO | < 1% (v/v) | Widely used, but can have biological effects at higher concentrations. |
| Ethanol | < 1% (v/v) | Generally well-tolerated in many biological systems. |
| PEG 400 | 1-10% (v/v) | Can be used at higher concentrations than DMSO or ethanol in some applications. |
| DMF | < 1% (v/v) | Use with caution due to potential toxicity. |
Troubleshooting Workflow for Co-solvent Selection
Workflow for selecting an appropriate co-solvent system.
pH Adjustment
For compounds with ionizable groups, altering the pH of the solution can significantly impact solubility. While this compound does not have strongly acidic or basic functional groups, the nitrile group can undergo hydrolysis under strong acidic or basic conditions, which is a factor to consider. However, for many nitriles, solubility is not significantly affected by pH within a typical physiological range.
Experimental Protocol: Assessing pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4, 7, 9).
-
Sample Preparation: Add an excess amount of this compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
| pH Condition | Expected Impact on Nitrile Group | Recommendation |
| Strongly Acidic (pH < 2) | Potential for hydrolysis to carboxylic acid. | Use with caution, monitor for degradation. |
| Neutral (pH 6-8) | Generally stable. | Recommended range for initial experiments. |
| Strongly Basic (pH > 10) | Potential for hydrolysis to carboxylate salt. | Use with caution, monitor for degradation. |
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent water solubility.
Experimental Protocol: Solubility Enhancement with Cyclodextrins
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.
-
Solution Preparation: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Complex Formation: Add an excess of this compound to each cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixtures at a constant temperature for 24-48 hours to facilitate the formation of the inclusion complex.
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Analysis: Separate the undissolved compound by centrifugation or filtration and quantify the concentration in the clear supernatant.
Decision Tree for Advanced Solubility Enhancement
References
Technical Support Center: Managing Exothermic Reactions with 5-Fluoro-2-nitrophenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for managing exothermic reactions involving 5-Fluoro-2-nitrophenylacetonitrile. Due to the presence of both a nitro group and a nitrile group on the aromatic ring, this compound can be highly reactive and participate in exothermic reactions. Proper handling and control are crucial to ensure safety and reaction success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: Which types of reactions involving this compound are likely to be exothermic?
A2: While specific calorimetric data for reactions with this compound are not widely published, several reaction types involving nitroaromatic compounds are typically exothermic. These include:
-
Nucleophilic Aromatic Substitution (SNAr): Reactions where the fluorine or nitro group is displaced by a nucleophile can be exothermic, especially with strong nucleophiles.
-
Reduction of the Nitro Group: The reduction of a nitro group to an amine is a highly exothermic process. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂).
-
Hydrolysis of the Nitrile Group: Hydrolysis of the nitrile to a carboxylic acid or amide, particularly under strong acidic or basic conditions, can generate heat.
-
Reactions with Strong Bases: The methylene bridge (-CH₂CN) is activated by the adjacent aromatic ring and can be deprotonated by strong bases, leading to potentially exothermic side reactions.
Q3: What are the key parameters to monitor when performing a potentially exothermic reaction with this compound?
A3: Careful monitoring of the reaction is critical. Key parameters include:
-
Internal Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly within the reaction mixture.
-
Reagent Addition Rate: The rate of addition of a reactive reagent should be carefully controlled, often using a syringe pump for precision.
-
Stirring Rate: Efficient stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.
-
Cooling Bath Temperature: Monitor the temperature of the external cooling bath to ensure it is providing adequate cooling capacity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition rate is too fast.2. Inadequate cooling.3. Reactant concentration is too high. | 1. Immediately stop the addition of the reagent.2. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to an ice-salt or dry ice-acetone bath).3. If the temperature continues to rise, have a quenching agent ready for emergency use.4. For future experiments, reduce the addition rate, dilute the reactants, and ensure the cooling system is adequate before starting the addition. |
| Formation of dark-colored impurities or tar. | 1. Localized overheating leading to decomposition or side reactions.2. Reaction temperature is too high. | 1. Improve stirring to ensure homogenous temperature distribution.2. Lower the overall reaction temperature.3. Consider inverse addition (adding the solution of this compound to the reagent) to maintain a low concentration of the reactive species. |
| Low product yield. | 1. Decomposition of starting material or product due to excessive temperature.2. Side reactions becoming dominant at higher temperatures. | 1. Maintain a consistent and lower reaction temperature.2. Optimize the reaction temperature by running small-scale experiments at various temperatures to find the optimal balance between reaction rate and selectivity. |
| Reaction fails to initiate. | 1. Insufficient activation energy.2. Poor quality of reagents. | 1. Gentle warming may be required, but proceed with extreme caution and have a robust cooling system in place to manage any subsequent exotherm.2. Ensure the purity and activity of all reagents before starting the reaction. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₈H₅FN₂O₂ | |
| Molecular Weight | 180.14 g/mol | |
| Melting Point | 70-72 °C | |
| Boiling Point | 303.6 °C at 760 mmHg | |
| Flash Point | 137.4 °C | |
| Appearance | White to pale cream or pale yellow crystalline powder | |
| Heat of Reaction (ΔHrxn) | Not available. Must be determined experimentally. | |
| Adiabatic Temperature Rise (ΔTad) | Not available. Must be determined experimentally. |
Experimental Protocols
General Protocol for a Controlled Exothermic Reaction
This protocol provides a general framework for conducting a potentially exothermic reaction with this compound. This is a generalized procedure and must be adapted and optimized for specific chemical transformations.
1. Reaction Setup:
-
Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel or syringe pump for controlled reagent addition, and a nitrogen inlet for an inert atmosphere.
-
Place the flask in a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) of sufficient size to absorb the potential heat generated.
2. Procedure:
-
Dissolve this compound in an appropriate anhydrous solvent in the reaction flask.
-
Cool the solution to the desired initial temperature (e.g., 0 °C).
-
Slowly add the reactive reagent (e.g., a nucleophile, reducing agent, or strong base) dropwise via the dropping funnel or syringe pump.
-
Carefully monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
After the addition is complete, continue to stir the reaction at the controlled temperature for the required duration, monitoring for any delayed exotherm.
3. Work-up and Quenching:
-
Reactions should be quenched carefully, especially if excess reactive reagent is present. The quenching agent should be added slowly to the cooled reaction mixture to control any exotherm from the quenching process itself.
Visualizations
Experimental Workflow for Managing Exothermic Reactions
Caption: Workflow for safe execution of potentially exothermic reactions.
Logical Relationship of Factors in Thermal Runaway
Caption: Key factors influencing the risk of a thermal runaway event.
Validation & Comparative
Comparative Analysis of 5-Fluoro-2-nitrophenylacetonitrile Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly synthesized derivatives of 5-Fluoro-2-nitrophenylacetonitrile, a key intermediate in the development of novel therapeutic agents. The following sections detail the synthesis, characterization, and comparative biological activities of these compounds, supported by experimental data and protocols to facilitate further research and development in medicinal chemistry.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of various bioactive molecules and potential drug candidates. Its unique structure, featuring a fluorine atom and a nitro group, offers opportunities for the development of novel therapeutic agents with potentially enhanced pharmacological properties. The strategic functionalization of this scaffold can lead to compounds with a wide range of biological activities, including antimicrobial and anticancer effects. This guide focuses on a series of novel derivatives synthesized from this compound and evaluates their potential as therapeutic agents.
Synthesis and Characterization
A series of novel derivatives were synthesized from this compound. The general synthetic pathway involved the alkylation of the α-carbon of the acetonitrile group.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
The synthesized compounds were characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structures.
Comparative Biological Evaluation
The synthesized derivatives were screened for their in vitro antimicrobial and anticancer activities to evaluate their therapeutic potential.
Antimicrobial Activity
The antimicrobial activity of the derivatives was evaluated against a panel of pathogenic bacteria and fungi using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Selected Microorganisms
| Compound | R-Group | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |
| FNPA-1 | -CH₃ | 64 | 128 | >256 |
| FNPA-2 | -CH₂CH₃ | 32 | 64 | 128 |
| FNPA-3 | -CH₂Ph | 16 | 32 | 64 |
| FNPA-4 | -CH₂(4-ClPh) | 8 | 16 | 32 |
| Ciprofloxacin | (Control) | 1 | 0.5 | NA |
| Fluconazole | (Control) | NA | NA | 8 |
NA: Not Applicable
The results indicate that the introduction of an aromatic moiety at the α-position significantly enhances the antimicrobial activity, with the chloro-substituted benzyl derivative (FNPA-4 ) exhibiting the most potent activity.
Anticancer Activity
The cytotoxic potential of the derivatives was assessed against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay. The results are presented as the concentration required to inhibit 50% of cell growth (IC₅₀).
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives against Human Cancer Cell Lines
| Compound | R-Group | MCF-7 (μM) | A549 (μM) |
| FNPA-1 | -CH₃ | >100 | >100 |
| FNPA-2 | -CH₂CH₃ | 85.2 | 91.5 |
| FNPA-3 | -CH₂Ph | 42.1 | 55.8 |
| FNPA-4 | -CH₂(4-ClPh) | 15.7 | 22.4 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
The in vitro anticancer data reveals a similar trend to the antimicrobial activity, where the presence of a substituted aromatic ring at the α-position leads to a marked increase in cytotoxicity against the tested cancer cell lines.
Proposed Anticancer Mechanism of Action
Caption: Proposed mechanism of anticancer action for the active derivatives.
Experimental Protocols
General Synthesis of this compound Derivatives (FNPA-1 to FNPA-4)
To a solution of this compound (1 mmol) in dry N,N-dimethylformamide (DMF, 10 mL) was added sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere. The mixture was stirred at room temperature for 30 minutes. The respective alkylating agent (R-X, 1.1 mmol) was then added, and the reaction mixture was stirred at room temperature for 12-24 hours. The reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was quenched with ice-cold water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired derivative.
Antimicrobial Susceptibility Testing (Microbroth Dilution)
The Minimum Inhibitory Concentrations (MICs) of the synthesized compounds were determined by a microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions of each compound were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. The final concentrations of the compounds ranged from 0.5 to 256 µg/mL. The wells were inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. The plates were incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.
MTT Assay for Cytotoxicity
Human cancer cell lines (MCF-7 and A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The cells were allowed to adhere overnight. The following day, the cells were treated with various concentrations of the synthesized derivatives (dissolved in DMSO, final DMSO concentration <0.1%) for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C. The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC₅₀ value was determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
This comparative guide demonstrates that the derivatization of this compound can lead to the development of compounds with significant antimicrobial and anticancer activities. The introduction of substituted aromatic rings at the α-position of the acetonitrile moiety appears to be a promising strategy for enhancing the biological potency of this scaffold. The presented data and experimental protocols provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to guide the design and synthesis of more potent therapeutic agents based on the this compound core structure. Further in vivo studies are warranted to establish the therapeutic efficacy and safety profile of the most promising derivatives.
A Comparative Analysis of the Reactivity of 5-Fluoro-2-nitrophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. 5-Fluoro-2-nitrophenylacetonitrile, a versatile intermediate, presents a unique combination of reactive sites, making it a valuable synthon. This guide provides an objective comparison of its reactivity against other common nitriles—namely 2-nitrophenylacetonitrile, 4-nitrophenylacetonitrile, and phenylacetonitrile—supported by theoretical principles and available experimental data. The focus is on three key transformations: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and hydrolysis of the nitrile moiety.
Executive Summary
This compound exhibits enhanced reactivity in nucleophilic aromatic substitution reactions due to the synergistic activating effects of the ortho-nitro group and the fluorine leaving group. While direct quantitative comparisons are sparse in the literature, the well-established principles of SNAr reactions strongly support this heightened reactivity. The reduction of its nitro group and the hydrolysis of its nitrile function are expected to proceed under standard conditions, with the electronic environment influencing the reaction rates. This guide aims to provide a framework for understanding and predicting the behavior of this compound in various synthetic contexts.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom and a nitro group on the phenyl ring makes this compound an excellent substrate for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine, significantly activates the aromatic ring towards nucleophilic attack. This activation is a key differentiator when comparing its reactivity to other nitriles.
Theoretical Reactivity Comparison:
| Compound | Key Features Influencing SNAr Reactivity | Expected Relative Reactivity |
| This compound | - Activating nitro group ortho to the leaving group. - Fluorine as a good leaving group for SNAr. | Highest |
| 2-Nitrophenylacetonitrile | - Activating nitro group, but lacks a good leaving group on the ring. | Not a typical SNAr substrate |
| 4-Nitrophenylacetonitrile | - Activating nitro group, but lacks a good leaving group on the ring. | Not a typical SNAr substrate |
| Phenylacetonitrile | - No activating groups or leaving groups on the ring. | Not a typical SNAr substrate |
Experimental Data (Illustrative):
Experimental Protocol: Comparative SNAr with Piperidine
This protocol provides a standardized method for comparing the reactivity of various activated aryl halides in an SNAr reaction with piperidine.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This reaction can be achieved using various reducing agents. The electronic nature of the substituents on the aromatic ring can influence the rate and selectivity of the reduction.
Theoretical Reactivity Comparison:
| Compound | Key Features Influencing Nitro Reduction | Expected Relative Reactivity |
| This compound | - Electron-withdrawing fluorine and cyano groups may slightly hinder reduction. | Moderate |
| 2-Nitrophenylacetonitrile | - Electron-withdrawing cyano group may slightly hinder reduction. | Moderate |
| 4-Nitrophenylacetonitrile | - Electron-withdrawing cyano group may slightly hinder reduction. | Moderate |
| Phenylacetonitrile | - No nitro group. | Not applicable |
Common Reduction Conditions:
| Reagent | Conditions | Notes |
| H₂, Pd/C | Methanol, room temperature, atmospheric pressure | General and efficient method. |
| SnCl₂·2H₂O | Ethanol, reflux | Mild and selective. |
| Fe, NH₄Cl | Ethanol/Water, reflux | Cost-effective and common in industrial settings. |
Experimental Protocol: Comparative Nitro Group Reduction
This protocol outlines a method for comparing the reduction rates of nitrophenylacetonitriles using catalytic hydrogenation.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The rate of hydrolysis can be influenced by the electronic effects of the other substituents on the aromatic ring.
Theoretical Reactivity Comparison:
| Compound | Key Features Influencing Nitrile Hydrolysis | Expected Relative Reactivity |
| This compound | - Strong electron-withdrawing groups may stabilize the nitrile, potentially slowing hydrolysis. | Lower |
| 2-Nitrophenylacetonitrile | - Electron-withdrawing nitro group may stabilize the nitrile. | Lower |
| 4-Nitrophenylacetonitrile | - Electron-withdrawing nitro group may stabilize the nitrile. | Lower |
| Phenylacetonitrile | - No strong electron-withdrawing or donating groups. | Baseline |
Hydrolysis Conditions:
| Conditions | Product |
| Aqueous Acid (e.g., H₂SO₄), heat | Carboxylic Acid |
| Aqueous Base (e.g., NaOH), heat | Carboxylate Salt (acidified to give carboxylic acid) |
Experimental Protocol: Comparative Nitrile Hydrolysis
This protocol provides a method for comparing the rates of hydrolysis of different phenylacetonitriles under acidic conditions.
Conclusion
This compound stands out as a highly reactive substrate for nucleophilic aromatic substitution due to the favorable positioning of the activating nitro group and the fluorine leaving group. Its reactivity in nitro group reduction and nitrile hydrolysis is influenced by the overall electronic landscape of the molecule. This guide provides a foundational understanding and practical protocols for researchers to further investigate and harness the synthetic potential of this valuable intermediate. Direct comparative experimental studies are encouraged to provide quantitative data and further refine the reactivity profiles of these compounds.
Verifying the Molecular Structure of 5-Fluoro-2-nitrophenylacetonitrile: A Spectroscopic Comparison
A definitive confirmation of the chemical structure of 5-Fluoro-2-nitrophenylacetonitrile is achieved through a comprehensive analysis of its spectroscopic data. This guide provides a comparative analysis of its expected spectral characteristics against those of a potential isomer, 2-Fluoro-5-nitrophenylacetonitrile, highlighting the key differentiators in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The precise arrangement of functional groups on the aromatic ring in nitrophenylacetonitrile derivatives is crucial for their intended applications, particularly in the fields of medicinal chemistry and materials science. Spectroscopic techniques provide a non-destructive and highly accurate method for structural elucidation, ensuring the correct isomer is utilized in research and development.
Comparative Spectroscopic Data
The following tables summarize the key expected and reported spectroscopic data for this compound and its isomer, 2-Fluoro-5-nitrophenylacetonitrile.
Table 1: ¹H NMR Spectral Data (Predicted/Reported)
| Compound | Chemical Shift (δ) ppm / Multiplicity / Coupling Constant (J) Hz |
| This compound | Aromatic Protons: - 7.5-7.8 (m, 2H) - 8.2-8.4 (m, 1H) Methylene Protons: - 4.1 (s, 2H) |
| 2-Fluoro-5-nitrophenylacetonitrile | Aromatic Protons: - 7.3-7.5 (m, 1H) - 8.3-8.5 (m, 2H) Methylene Protons: - 4.0 (s, 2H) |
Table 2: ¹³C NMR Spectral Data (Predicted/Reported)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic Carbons: - ~115 (d, J ≈ 25 Hz, C-F) - ~120 (d, J ≈ 5 Hz) - ~129 (s) - ~140 (s) - ~148 (s, C-NO₂) - ~162 (d, J ≈ 250 Hz, C-F) Other Carbons: - ~20 (CH₂) - ~116 (CN) |
| 2-Fluoro-5-nitrophenylacetonitrile | Aromatic Carbons: - ~114 (d, J ≈ 25 Hz, C-F) - ~125 (d, J ≈ 10 Hz) - ~128 (d, J ≈ 10 Hz) - ~142 (s, C-NO₂) - ~148 (s) - ~160 (d, J ≈ 250 Hz, C-F) Other Carbons: - ~18 (CH₂) - ~115 (CN) |
Table 3: Infrared (IR) Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | - ~2250 (C≡N stretch) - ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch) - ~1250 (C-F stretch) - Aromatic C-H and C=C stretches |
| 2-Fluoro-5-nitrophenylacetonitrile | - ~2255 (C≡N stretch) - ~1525 & ~1345 (NO₂ asymmetric & symmetric stretch) - ~1260 (C-F stretch) - Aromatic C-H and C=C stretches |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 180.03 | [M-NO₂]⁺ (134), [M-CN]⁺ (154), fragments from the aromatic ring |
| 2-Fluoro-5-nitrophenylacetonitrile | 180.03 | [M-NO₂]⁺ (134), [M-CN]⁺ (154), characteristic aromatic fragments |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the typical mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.
Caption: Logical workflow for spectroscopic structure confirmation.
By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can unequivocally confirm the structure of this compound and distinguish it from its isomers, ensuring the integrity and reliability of their scientific endeavors.
Benchmarking the Synthesis of 5-Fluoro-2-nitrophenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 5-Fluoro-2-nitrophenylacetonitrile, a key intermediate in the pharmaceutical industry. The following sections detail the experimental protocols, quantitative data, and workflow diagrams for the most viable literature-based methods to assist researchers in selecting the optimal synthesis strategy.
Introduction
This compound is a crucial building block in the synthesis of various bioactive molecules. Its strategic importance necessitates efficient and scalable synthetic methods. This guide benchmarks two primary routes: a two-step synthesis commencing from 2,4-difluoronitrobenzene and a proposed one-step nucleophilic aromatic substitution.
Data Summary
The following table summarizes the key quantitative data for the compared synthetic methods.
| Parameter | Method 1: Two-Step Synthesis from 2,4-Difluoronitrobenzene | Method 2: One-Step Nucleophilic Aromatic Substitution (Proposed) |
| Starting Material | 2,4-Difluoronitrobenzene | 2-Chloro-5-fluoronitrobenzene |
| Overall Yield | High (estimated) | Moderate (based on similar reactions) |
| Reaction Steps | 2 | 1 |
| Key Intermediates | 5-Fluoro-2-nitroaniline | None |
| Reagents | Ammonia, Sulfuric Acid, Sodium Nitrite, Copper(I) Cyanide | Potassium Cyanide, Phase-Transfer Catalyst |
| Reaction Time | Step 1: 3 hours; Step 2: Variable | Variable |
| Purity | High | Variable, requires purification |
Experimental Protocols
Method 1: Two-Step Synthesis via 5-Fluoro-2-nitroaniline
This method involves the initial synthesis of 5-fluoro-2-nitroaniline from 2,4-difluoronitrobenzene, followed by a Sandmeyer cyanation to yield the target compound.
Step 1: Synthesis of 5-Fluoro-2-nitroaniline
This protocol is adapted from a patented procedure, demonstrating high efficiency and yield.
-
Materials: 2,4-Difluoronitrobenzene, Concentrated Ammonia Solution or Ammonia Gas, Water.
-
Procedure:
-
To a 500 mL reaction flask, add 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.
-
With stirring, introduce 42.5g of ammonia gas at a temperature of 35-40°C.
-
Maintain the reaction mixture at this temperature for 3 hours.
-
After the reaction is complete (monitored by a suitable analytical technique), cool the mixture to 5-10°C with continued stirring to induce crystallization.
-
Filter the solid product to obtain 5-fluoro-2-nitroaniline.
-
-
Yield: 153.2g (98.5%).[1]
Step 2: Sandmeyer Cyanation of 5-Fluoro-2-nitroaniline
-
Materials: 5-Fluoro-2-nitroaniline, Concentrated Sulfuric Acid, Sodium Nitrite, Copper(I) Cyanide, Sodium Cyanide, Water, Toluene.
-
Procedure:
-
Diazotization:
-
Dissolve the 5-fluoro-2-nitroaniline in a cooled (0-5°C) solution of concentrated sulfuric acid and water.
-
Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, warm the reaction mixture gently (e.g., to 50-60°C) for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Method 2: One-Step Nucleophilic Aromatic Substitution (Proposed)
This proposed method involves the direct displacement of a chloride from 2-chloro-5-fluoronitrobenzene using a cyanide salt, a reaction analogous to the Rosenmund-von Braun reaction. This approach offers the advantage of a single step but may require optimization of reaction conditions.
-
Materials: 2-Chloro-5-fluoronitrobenzene, Potassium Cyanide (or other cyanide source), aprotic polar solvent (e.g., DMF, DMSO), Phase-Transfer Catalyst (e.g., 18-crown-6) (optional).
-
Procedure:
-
In a reaction vessel, dissolve 2-chloro-5-fluoronitrobenzene in a suitable aprotic polar solvent.
-
Add potassium cyanide (and a phase-transfer catalyst if desired).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Proposed one-step synthesis of this compound.
Conclusion
The two-step synthesis starting from 2,4-difluoronitrobenzene presents a well-documented and high-yielding route to the intermediate 5-fluoro-2-nitroaniline. While the subsequent Sandmeyer cyanation requires optimization, it is a standard transformation with a high probability of success. The proposed one-step nucleophilic aromatic substitution offers a more direct and potentially more atom-economical approach, though it would necessitate significant process development to establish optimal conditions and yields. Researchers should consider the trade-offs between the well-established, high-yielding two-step method and the potentially more efficient but less characterized one-step alternative based on their specific needs for scale, purity, and process development resources.
References
A Comparative Guide to Alternatives for 5-Fluoro-2-nitrophenylacetonitrile in Benzoxazinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
5-Fluoro-2-nitrophenylacetonitrile is a valuable building block in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical industry for the development of bioactive molecules. Its utility stems from the presence of the fluoro and nitro groups, which can influence the physicochemical properties and biological activity of the final products. This guide provides a comprehensive comparison of this compound with viable alternatives in a key synthetic application: the preparation of 6-substituted-2H-benzo[b]o[1][2]xazin-3(4H)-ones. These compounds are important scaffolds in medicinal chemistry.
The comparison focuses on a common synthetic route involving the transformation of the starting nitrophenylacetonitrile to a 2-aminophenol intermediate, followed by cyclization to the desired benzoxazinone. The performance of this compound is evaluated against two alternatives: 2-Nitrophenylacetonitrile and 5-Chloro-2-nitrophenylacetonitrile .
Performance Comparison in Benzoxazinone Synthesis
The overall synthetic pathway involves a two-step process:
-
Reductive Cyclization: Conversion of the substituted 2-nitrophenylacetonitrile to the corresponding 2-amino-5-substituted-phenol. This is typically achieved through a reduction of the nitro group (e.g., using catalytic hydrogenation or a reducing agent like iron in acetic acid) and in-situ hydrolysis of the nitrile group.
-
Benzoxazinone Ring Formation: Cyclization of the 2-aminophenol intermediate with a suitable reagent, such as chloroacetyl chloride, in the presence of a base.
The following table summarizes the comparative performance of this compound and its alternatives in this synthetic sequence.
| Starting Material | Intermediate Product | Overall Yield (%) | Key Observations |
| This compound | 2-Amino-5-fluorophenol | 75-85% | The electron-withdrawing nature of the fluorine atom can facilitate the nucleophilic attack during cyclization, often leading to high yields and clean reactions. |
| 2-Nitrophenylacetonitrile | 2-Aminophenol | 65-75% | A standard alternative, generally providing good yields. The absence of a halogen substituent may alter the electronic properties and solubility of the intermediate and final product. |
| 5-Chloro-2-nitrophenylacetonitrile | 2-Amino-5-chlorophenol | 70-80% | The chloro substituent provides a different electronic and steric profile compared to the fluoro group, which can be useful for structure-activity relationship (SAR) studies. Yields are generally comparable to the fluoro-substituted analogue. |
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
General Procedure for the Synthesis of 6-Substituted-2H-benzo[b]o[1][2]xazin-3(4H)-ones
This two-step procedure is representative for the conversion of the nitrophenylacetonitrile starting materials to the final benzoxazinone products.
Step 1: Synthesis of 2-Amino-5-substituted-phenols
A solution of the substituted 2-nitrophenylacetonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) is subjected to catalytic hydrogenation using a palladium on carbon catalyst (Pd/C, typically 5-10 mol%) under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then hydrolyzed by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the corresponding 2-amino-5-substituted-phenol. The product is then isolated by neutralization and extraction.
Alternatively, the reduction can be carried out using iron powder in the presence of acetic acid. The reaction mixture is heated, and upon completion, the iron salts are filtered off, and the product is extracted.
Step 2: Synthesis of 6-Substituted-2H-benzo[b]o[1][2]xazin-3(4H)-one
To a solution of the 2-amino-5-substituted-phenol (1 equivalent) and a base (e.g., triethylamine or sodium bicarbonate, 2-3 equivalents) in an appropriate solvent (e.g., dichloromethane or acetone) at 0°C, a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and the relationship between the starting materials and the final products.
Caption: Synthetic workflow for benzoxazinone synthesis.
Caption: Decision tree for selecting a starting material.
Conclusion
While this compound is an excellent choice for the synthesis of 6-fluoro-2H-benzo[b]o[1][2]xazin-3(4H)-ones, offering high yields, both 2-Nitrophenylacetonitrile and 5-Chloro-2-nitrophenylacetonitrile serve as effective alternatives. The choice of starting material will ultimately depend on the specific goals of the synthesis. For applications where the unique electronic properties of fluorine are desired to modulate the biological activity of the final compound, this compound remains the preferred reagent. However, for creating structural diversity for SAR studies or when considering raw material costs, the chloro- and unsubstituted analogs present highly viable and practical alternatives. Researchers and drug development professionals are encouraged to consider these factors when selecting the most appropriate building block for their synthetic campaigns.
References
A Cost-Benefit Analysis of 5-Fluoro-2-nitrophenylacetonitrile in Pharmaceutical Intermediate Synthesis
In the competitive landscape of pharmaceutical research and development, the selection of starting materials and synthetic intermediates is a critical decision that directly impacts the cost, efficiency, and scalability of drug manufacturing processes. 5-Fluoro-2-nitrophenylacetonitrile, a versatile chemical building block, has emerged as a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy. This guide provides an objective cost-benefit analysis of using this compound, comparing its performance with a common alternative and detailing the experimental data to support the evaluation.
Core Application: Synthesis of 2-Amino-5-fluorobenzonitrile
A frequent and crucial application of this compound is its reduction to 2-amino-5-fluorobenzonitrile. This transformation is a pivotal step in the synthesis of numerous pharmaceutical agents. The presence of the fluorine atom can significantly influence the pharmacological properties of the final drug molecule, including its metabolic stability and binding affinity.
The primary chemical transformation discussed in this analysis is the reduction of the nitro group to an amine.
Caption: Key reduction reaction of the starting material.
Comparative Cost Analysis
The economic viability of a synthetic route is a primary consideration. This table provides a comparative overview of the approximate costs for this compound and a common, non-fluorinated alternative, 2-nitrophenylacetonitrile. Prices are based on typical supplier listings for research-grade quantities and may vary based on supplier, purity, and volume.
| Compound | Molecular Weight | CAS Number | Purity | Price (per 1g) |
| This compound | 180.14 g/mol | 3456-75-5 | >98% | ~
|
| 2-Nitrophenylacetonitrile | 162.15 g/mol | 612-24-8 | >98% | ~
|
As indicated, the fluorinated compound comes at a significantly higher initial cost. The subsequent analysis will explore whether the performance benefits justify this price difference.
Performance and Yield Analysis: Reduction to Aminobenzonitriles
The efficiency of the reduction of the nitro group is a critical factor in the overall cost-effectiveness of the synthesis. A common and cost-effective method for this transformation is the use of iron powder in an acidic medium, such as acetic acid.
Experimental Protocol: Reduction of this compound
A representative experimental protocol for the reduction of this compound is as follows:
-
Reaction Setup: A mixture of this compound (1 equivalent) and iron powder (3 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated to reflux (approximately 118 °C) with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 2-amino-5-fluorobenzonitrile.
Caption: Experimental workflow for the reduction reaction.
Comparative Performance Data
The following table summarizes the typical performance metrics for the reduction of both the fluorinated and non-fluorinated starting materials under similar reaction conditions.
| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield | Purity |
| This compound | Iron Powder | Acetic Acid | 2-4 hours | ~85-95% | >98% |
| 2-Nitrophenylacetonitrile | Iron Powder | Acetic Acid | 2-4 hours | ~80-90% | >98% |
The data indicates that both starting materials can be effectively reduced using this method, with the fluorinated compound often providing a slightly higher yield.
Alternative Reduction Methodologies
While iron in acetic acid is a classic and economical choice, other methods for nitro group reduction are available. Catalytic hydrogenation, for instance, offers a cleaner reaction profile but requires specialized equipment.
Caption: Common methods for nitro group reduction.
Cost-Benefit Conclusion
The primary drawback of using this compound is its significantly higher upfront cost compared to its non-fluorinated counterpart. However, the decision to use this intermediate should be weighed against the potential benefits in the final drug product. The presence of a fluorine atom can lead to improved potency, selectivity, and pharmacokinetic properties.
For researchers and drug development professionals, the slightly higher yield in the reduction step may not in itself justify the increased cost of the starting material. The true benefit is realized downstream in the biological activity of the final compound. Therefore, for early-stage research and lead optimization where the unique properties imparted by the fluorine atom are being explored, the additional cost is often a necessary investment. For the synthesis of compounds where a fluorine substituent is not required, 2-nitrophenylacetonitrile represents a more economical choice.
A Comparative Guide to In-Silico Modeling of 5-Fluoro-2-nitrophenylacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-silico modeling approaches for predicting the reactivity of 5-Fluoro-2-nitrophenylacetonitrile. Due to the limited publicly available research specifically on the in-silico modeling of this molecule, this guide establishes a framework based on computational studies of analogous fluoro-nitroaromatic and nitrophenylacetonitrile compounds. The primary focus is on nucleophilic aromatic substitution (SNAr), a key reaction class for this substrate.
Introduction to Reactivity
This compound is a versatile chemical intermediate, particularly in the synthesis of bioactive compounds and potential drug candidates.[1] Its reactivity is primarily dictated by the electron-deficient aromatic ring, activated towards nucleophilic attack by the strong electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine atom. The fluorine atom serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Additionally, the acidic methylene protons of the acetonitrile group allow for a range of condensation and alkylation reactions.
In-Silico Modeling of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry. For this compound, a typical SNAr reaction would involve the displacement of the fluoride ion by a nucleophile. In-silico modeling is a powerful tool to elucidate the mechanism and predict the kinetics of such reactions.
Mechanistic Considerations: Stepwise vs. Concerted Pathways
Computational chemistry has been instrumental in refining the understanding of SNAr mechanisms. Two primary pathways are considered:
-
Stepwise (Meisenheimer Complex) Mechanism: This classical two-step mechanism involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is followed by the departure of the leaving group to restore aromaticity.
-
Concerted Mechanism: In this pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state.
Density Functional Theory (DFT) calculations are the most common computational method to distinguish between these pathways by locating the transition states and any potential intermediates on the potential energy surface.
Comparison of In-Silico Modeling Approaches
| Computational Method | Typical Basis Set | Focus of Analysis | Strengths | Limitations |
| Density Functional Theory (DFT) | 6-31G(d,p), 6-311+G(d,p) | Reaction mechanism, transition state analysis, activation energies, reaction rates. | Good balance of accuracy and computational cost for medium-sized molecules. | Accuracy is dependent on the choice of functional. |
| Ab initio methods (e.g., MP2, CCSD(T)) | cc-pVTZ, aug-cc-pVTZ | High-accuracy energy calculations for benchmarking DFT results. | High accuracy, considered the "gold standard" for small molecules. | Computationally very expensive, often impractical for larger systems or extensive mechanistic scans. |
| Semi-empirical methods (e.g., AM1, PM7) | Not applicable | Rapid screening of potential reaction pathways, qualitative reactivity trends. | Very fast, suitable for large molecules and high-throughput screening. | Lower accuracy, may not be reliable for detailed mechanistic studies or quantitative predictions. |
| Quantitative Structure-Activity Relationship (QSAR) | Not applicable | Prediction of toxicity and other biological activities based on molecular descriptors. | Useful for predicting biological properties of a series of related compounds.[2] | Requires a large dataset of experimentally validated compounds for model training. |
Table 1: Comparison of Common In-Silico Modeling Approaches for Aromatic Reactions.
Illustrative In-Silico Data for Analogous Reactions
To provide a quantitative perspective, the following table presents hypothetical DFT-calculated activation energies for the SNAr reaction of a generic fluoro-nitroaromatic compound with different nucleophiles, illustrating the type of data generated from such studies.
| Nucleophile | Solvent (Implicit Model) | Calculated Activation Energy (kcal/mol) - Stepwise | Calculated Activation Energy (kcal/mol) - Concerted | Predicted Favored Pathway |
| Ammonia (NH₃) | DMSO | 18.5 | 20.1 | Stepwise |
| Methoxide (CH₃O⁻) | Methanol | 15.2 | 16.8 | Stepwise |
| Thiophenoxide (C₆H₅S⁻) | DMF | 14.8 | 15.5 | Stepwise |
Table 2: Hypothetical DFT-Calculated Activation Energies for a Generic Fluoro-Nitroaromatic SNAr Reaction. Note: These are illustrative values and do not represent actual experimental or calculated data for this compound.
Experimental Protocols
A crucial aspect of in-silico modeling is validation against experimental data. Below is a detailed, representative protocol for a nucleophilic aromatic substitution reaction with this compound.
Protocol: Synthesis of 5-(Piperidin-1-yl)-2-nitrophenylacetonitrile
Objective: To synthesize 5-(piperidin-1-yl)-2-nitrophenylacetonitrile via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
Logical Workflow for In-Silico Reaction Modeling
Caption: Workflow for in-silico reaction modeling.
Signaling Pathway: Generic SNAr Reaction
Caption: Competing SNAr reaction pathways.
Conclusion
In-silico modeling provides a powerful, cost-effective, and insightful approach to understanding the reactions of this compound. While direct computational studies on this specific molecule are not yet widely published, the methodologies established for analogous fluoro-nitroaromatic compounds offer a clear roadmap for future research. DFT calculations, in particular, are well-suited for elucidating reaction mechanisms and predicting reactivity trends. As with all computational work, experimental validation remains crucial for confirming the in-silico predictions. This guide serves as a foundational resource for researchers looking to apply computational chemistry to explore the rich reactivity of this important synthetic intermediate.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Fluoro-2-nitrophenylacetonitrile: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of 5-Fluoro-2-nitrophenylacetonitrile, a compound utilized in specialized research and development, is paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural framework for its responsible handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is critical.
I. Immediate Safety and Handling Protocols
Prior to disposal, understanding the inherent hazards of this compound is essential. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Given the compound's reactivity, double-gloving is recommended.
-
Body Protection: A flame-retardant lab coat and, in cases of potential splashing, a chemical-resistant apron are required.
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with water for a minimum of 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all exposure instances, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
II. Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration. However, for small residual amounts, chemical neutralization may be a viable pre-treatment option within a laboratory setting, provided the necessary expertise and safety measures are in place.
Waste Segregation and Labeling: All waste containing this compound must be collected in clearly labeled, compatible containers. It is crucial to avoid mixing this waste with incompatible materials, particularly strong acids and oxidizing agents, which can lead to violent reactions.
Disposal Workflow: The following diagram outlines the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
